N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Catalog No.
S2825065
CAS No.
1112446-47-5
M.F
C19H13F2N3OS
M. Wt
369.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,...

CAS Number

1112446-47-5

Product Name

N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C19H13F2N3OS

Molecular Weight

369.39

InChI

InChI=1S/C19H13F2N3OS/c20-13-8-12(9-14(21)10-13)11-23-18(25)17-16(24-6-1-2-7-24)15-4-3-5-22-19(15)26-17/h1-10H,11H2,(H,23,25)

InChI Key

GTOGYXJFPGROID-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)NCC4=CC(=CC(=C4)F)F

solubility

not available

N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique structural features, including a thieno[2,3-b]pyridine core, a pyrrole moiety, and difluorobenzyl substituents. This compound belongs to a class of heterocyclic compounds that have garnered attention for their potential pharmaceutical applications. The presence of the difluorobenzyl group may enhance its lipophilicity and biological activity, making it a candidate for various therapeutic uses.

  • Medicinal Chemistry: The presence of the thieno[2,3-b]pyridine core structure suggests potential interest in this compound as a lead molecule for drug discovery. This core is present in various bioactive compounds, including some exhibiting anti-inflammatory and antitumor activities []. The additional functional groups, such as the pyrrole and difluorobenzyl moieties, could further modulate the biological properties of the molecule.

The chemical reactivity of N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide can be explored through various synthetic pathways. Reaction mechanisms typically involve nucleophilic substitutions, where the electron-rich nitrogen in the pyrrole ring can act as a nucleophile. Additionally, the carboxamide group may participate in acylation reactions or hydrolysis under acidic or basic conditions. The compound's ability to form hydrogen bonds due to its functional groups also suggests potential interactions with biological targets.

Research indicates that compounds similar to N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide exhibit significant biological activities, including anti-cancer properties and potential neuroprotective effects. The thieno[2,3-b]pyridine scaffold has been associated with inhibition of specific enzymes linked to cancer progression and neurodegenerative diseases. Preliminary studies suggest that this compound may interact with key biological targets involved in cell signaling pathways.

The synthesis of N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide can be accomplished through several methods:

  • Condensation Reactions: Starting materials such as thieno[2,3-b]pyridine derivatives can be reacted with 3,5-difluorobenzylamine under acidic conditions to form the desired carboxamide.
  • Cyclization: The introduction of the pyrrole ring can be achieved through cyclization reactions involving appropriate precursors that contain both the pyrrole and thieno[2,3-b]pyridine functionalities.
  • Functional Group Modifications: Post-synthetic modifications may involve fluorination or other substitutions to enhance biological activity or solubility.

These methods often require careful control of reaction conditions to optimize yield and purity.

N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases. Its unique structure suggests possible uses in:

  • Cancer Therapy: Targeting specific cancer cell pathways.
  • Neurological Disorders: Potential neuroprotective effects warrant further investigation.
  • Antimicrobial Agents: Exploration of its efficacy against bacterial or fungal infections.

Interaction studies using molecular docking simulations have indicated that N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide may bind effectively to specific protein targets involved in disease mechanisms. These studies often reveal critical binding interactions such as hydrogen bonds and hydrophobic contacts that contribute to its biological activity.

Several compounds share structural similarities with N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-(4-fluorophenyl)-thieno[2,3-b]pyridineThieno[2,3-b]pyridine core with fluorophenyl substitutionAnticancer activity
N-(4-methylbenzyl)-thieno[2,3-b]pyridineThieno[2,3-b]pyridine core with methylbenzyl groupNeuroprotective effects
5-(benzyloxy)-thieno[2,3-b]pyridineThieno[2,3-b]pyridine core with benzyloxy groupAntimicrobial properties

Uniqueness

The uniqueness of N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of difluoro substitution and pyrrole incorporation within the thieno[2,3-b]pyridine framework. This structural arrangement may confer distinct pharmacological properties compared to other similar compounds listed above.

XLogP3

3.9

Dates

Last modified: 08-17-2023

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